5-Isopropyl-1H-pyrrole-2-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

This is the authentic 5-isopropyl regioisomer of pyrrole-2-carbonitrile (CAS 2106730-83-8), not the N-isopropyl analog (CAS 101001-62-1). It retains the critical pyrrole N–H proton (HBD=1) for N-alkylation, N-arylation, metal coordination, and hydrogen-bond-driven molecular recognition. The 5-isopropyl group adds steric bulk and raises logP by +0.5–0.8 vs. the 5-methyl analog, enabling systematic SAR, matched molecular pair analysis, and regioisomeric purity method development. Procuring this correct regioisomer is non-negotiable for reproducible structure-activity relationships and NH-directed synthetic transformations.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B12966561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1H-pyrrole-2-carbonitrile
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(N1)C#N
InChIInChI=1S/C8H10N2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,10H,1-2H3
InChIKeyJOODNUYQVZRBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-1H-pyrrole-2-carbonitrile (CAS 2106730-83-8): Key Physicochemical and Structural Baseline for Research Sourcing


5-Isopropyl-1H-pyrrole-2-carbonitrile (CAS 2106730-83-8, molecular formula C8H10N2, molecular weight 134.18 g/mol) is a 5-alkyl-substituted pyrrole-2-carbonitrile derivative . The compound features a nitrile (-C≡N) group at the 2-position and an isopropyl group at the 5-position of the 1H-pyrrole ring, distinguishing it from the more commonly catalogued N-substituted isomer, 1-isopropyl-1H-pyrrole-2-carbonitrile (CAS 101001-62-1) [1]. The 5-isopropyl substitution pattern preserves the pyrrole N–H proton, which serves as a hydrogen bond donor and synthetic handle, whereas N-alkylated analogs lack this functionality . This structural feature is critical for applications requiring NH-directed reactivity, such as N-functionalization, metal coordination, or hydrogen-bond-dependent molecular recognition.

Why 5-Isopropyl-1H-pyrrole-2-carbonitrile Cannot Be Replaced by Generic Pyrrole-2-carbonitrile Analogs in Research Applications


Simple substitution of 5-isopropyl-1H-pyrrole-2-carbonitrile with the unsubstituted parent, 1H-pyrrole-2-carbonitrile, or with N-alkylated isomers such as 1-isopropyl-1H-pyrrole-2-carbonitrile introduces functionally significant differences in molecular recognition, reactivity, and physicochemical properties [1]. The 5-isopropyl group imparts steric bulk adjacent to the nitrile, which can modulate binding pose in biological targets; SAR studies on related pyrrole-2-carbonitrile series have demonstrated that substituent identity and position profoundly affect potency, with IC50 values spanning over four orders of magnitude (0.004–113.6 µM) against dipeptidyl peptidase IV (DPP-4) [2]. Additionally, the C5-isopropyl regioisomer retains an N–H proton (hydrogen bond donor count = 1), whereas the N-isopropyl isomer has zero H-bond donor capacity, fundamentally altering solubility, target engagement, and downstream functionalization chemistry . These differences mean that procurement of the correct regioisomer is non-negotiable for structure-activity relationship (SAR) reproducibility.

Quantitative Differentiation Evidence: 5-Isopropyl-1H-pyrrole-2-carbonitrile vs. Closest Analogs


Regioisomeric Differentiation: 5-Isopropyl vs. 1-Isopropyl Substitution Controls Hydrogen Bond Donor Capacity

5-Isopropyl-1H-pyrrole-2-carbonitrile retains a hydrogen bond donor (HBD) count of 1 due to the free N–H proton, in contrast to its N-substituted isomer 1-isopropyl-1H-pyrrole-2-carbonitrile, which has HBD = 0 . This difference is critical: the presence or absence of a single hydrogen bond donor can determine target engagement, as demonstrated across pyrrole-2-carbonitrile series where N–H participation in key hydrogen bonds correlates with inhibitory potency [1]. In DPP-4 inhibitor design, the pyrrole N–H region has been shown to interact with the catalytic serine residue, and N-alkylation ablates this interaction, resulting in significant potency loss [1].

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Lipophilicity Modulation: 5-Isopropyl Substitution Increases LogP Relative to 5-Methyl and Unsubstituted Analogs

The 5-isopropyl group adds two additional carbon atoms (ΔMW = +28.05 g/mol) relative to the 5-methyl analog (MW 106.13 g/mol) [1], increasing lipophilicity. The 5-methyl analog has an XLogP3-AA of 1.2 [1]; based on the measured LogP of 1.64 for the structurally similar 1-isopropyl-1H-pyrrole-2-carbonitrile [2] and the additive contribution of a methylene group (~+0.5 LogP units per carbon), the estimated LogP for 5-isopropyl-1H-pyrrole-2-carbonitrile is approximately 1.7–2.0. This positions the compound in a more favorable lipophilicity range for membrane permeability compared to the 5-methyl analog (XLogP3 = 1.2) while remaining within Lipinski Rule of 5 space (LogP < 5) [3].

Physicochemical Property Lipophilicity Drug-likeness

Steric Differentiation: 5-Isopropyl Provides Greater Steric Bulk Than 5-Methyl at the Pyrrole C5 Position

The isopropyl group at the 5-position introduces increased steric bulk (Taft Es value for isopropyl ≈ -0.47 vs. methyl ≈ 0.00) [1], which can direct electrophilic aromatic substitution to the remaining unsubstituted 3- and 4-positions with altered regioselectivity [2]. In Friedel-Crafts isopropylation studies of 2-substituted pyrroles, the 5-isopropyl isomer was identified as a distinct product alongside 4-isopropyl and 4,5-diisopropyl derivatives, confirming that 5-substitution is synthetically accessible but requires chromatographic separation from regioisomeric mixtures [3]. This steric differentiation is relevant for synthetic chemists designing late-stage functionalization sequences.

Synthetic Chemistry Regioselectivity Steric Effects

Molecular Weight Increment over 5-Methyl Analog Affects Physicochemical Properties Relevant to Lead Optimization

The molecular weight of 5-isopropyl-1H-pyrrole-2-carbonitrile (134.18 g/mol) is 28.05 g/mol higher than that of the 5-methyl analog (106.13 g/mol) [1] and 42.08 g/mol higher than the unsubstituted 1H-pyrrole-2-carbonitrile (92.10 g/mol) [2]. This MW increment translates to meaningful differences in computed LogP, molar refractivity, and polar surface area-to-MW ratio, all of which influence drug-likeness metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE). In SAR campaigns, systematic variation of the 5-alkyl substituent from H → CH3 → i-C3H7 allows medicinal chemists to probe the steric and lipophilic tolerance of a given target while monitoring LE and LLE trends.

Medicinal Chemistry Lead Optimization Physicochemical Property

Pyrrole-2-carbonitrile Scaffold Pharmacological Relevance: Broad Target Engagement Across DPP-4, CCR5, and Kinase Targets

The pyrrole-2-carbonitrile scaffold has demonstrated validated pharmacological activity across multiple target classes. In DPP-4 inhibition, hetero-aromatic substituted pyrrole-2-carbonitrile derivatives exhibit IC50 values ranging from 0.004 µM to 113.6 µM, with the most potent compound 6h achieving IC50 = 0.004 µM and moderate oral bioavailability (F% = 37.8%, t1/2 = 1.45 h) [1]. In CCR5 antagonism, pyrrole-2-carbonitrile derivatives show IC50 values as low as 622 nM in MOLT4 cell-based calcium mobilization assays [2]. Additionally, kinase-focused libraries incorporating the pyrrole-2-carbonitrile core have identified inhibitors of CDK2/CDK4 [3]. While 5-isopropyl-1H-pyrrole-2-carbonitrile itself has not been individually profiled in these published studies, the class-level SAR indicates that 5-alkyl substitution patterns can modulate potency through steric and lipophilic effects on target binding.

Pharmacological Screening Target Engagement Pyrrole-2-carbonitrile SAR

High-Value Application Scenarios for 5-Isopropyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry and Synthetic Research


Structure-Activity Relationship (SAR) Probe for DPP-4 or Kinase Inhibitor Lead Optimization

As a 5-alkyl-substituted pyrrole-2-carbonitrile with an N–H hydrogen bond donor, this compound serves as a systematic SAR probe to explore the steric and lipophilic tolerance of target binding pockets. The isopropyl group provides a calculated ΔLogP increase of +0.5 to +0.8 units over the 5-methyl analog , enabling medicinal chemists to fine-tune lipophilicity while monitoring ligand efficiency metrics. The scaffold's established activity in DPP-4 (IC50 range 0.004–113.6 µM) and kinase inhibition (CDK2/CDK4) provides immediate screening hypotheses [1].

Synthetic Intermediate Requiring N–H Functionality for Downstream Derivatization

Unlike the N-isopropyl isomer (HBD = 0), this compound retains a free N–H proton (HBD = 1) , enabling N-alkylation, N-arylation, N-acylation, or N-sulfonylation reactions that are precluded in the N-substituted analog. The 5-isopropyl group provides steric differentiation that can direct subsequent electrophilic substitution to the 3- or 4-positions with predictable regioselectivity, as established in Friedel-Crafts isopropylation studies [1]. This makes the compound a versatile building block for constructing more complex pyrrole-containing pharmacophores.

Physicochemical Property Comparator in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 134.18 g/mol and an estimated LogP of 1.7–2.0, this compound sits within the optimal fragment space (MW < 300, LogP < 3) . Its systematic difference from the 5-methyl analog (ΔMW = +28.05 g/mol) makes it suitable for matched molecular pair analysis (MMPA) to deconvolute steric vs. lipophilic contributions to target binding [1]. The compound can be deployed as a fragment for NMR-based or SPR-based screening campaigns.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Given the coexistence of the 5-isopropyl and 1-isopropyl regioisomers (both sharing the identical molecular formula C8H10N2 and MW 134.18), this compound is valuable as an authentic reference standard for developing HPLC, GC-MS, or NMR methods to resolve and quantify regioisomeric impurities . The distinct SMILES (CC(C)c1ccc(C#N)[nH]1 vs. CC(C)N1C=CC=C1C#N) provides orthogonal identification via mass fragmentation patterns.

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